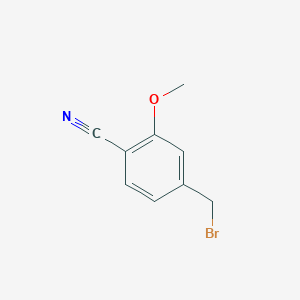

4-(Bromomethyl)-2-methoxybenzonitrile

Description

Contextual Significance of Halogenated Benzonitriles as Synthetic Building Blocks

Halogenated benzonitriles are a class of organic compounds that have found significant use as precursors in organic synthesis. The benzonitrile (B105546) unit itself is a versatile functional group, serving as a useful solvent and a precursor to many derivatives. wikipedia.org The nitrile group can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or participate in cycloaddition reactions.

The presence of a halogen atom on the aromatic ring dramatically expands the synthetic utility of the benzonitrile core. Halogens can be displaced by various nucleophiles or participate in a multitude of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org This dual reactivity allows for sequential functionalization, where the nitrile and the halogen can be manipulated independently to build molecular complexity. For instance, palladium-catalyzed methods have been developed for the selective C-H halogenation of benzyl (B1604629) nitriles, highlighting the importance of creating these functionalized building blocks. acs.org

Furthermore, the strong electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and any attached substituents. nih.gov This electronic effect is crucial in directing regioselectivity in electrophilic aromatic substitution reactions and in modulating the properties of the final products, which is particularly relevant in the design of pharmaceuticals and functional materials. nih.govnih.gov The synthesis of halogenated benzonitriles can be achieved through various methods, including the vapor-phase reaction of benzonitrile with halogens at high temperatures or through electrophilic cyanation of haloarenes. google.comyoutube.com

Overview of the Multifunctional Utility of 4-(Bromomethyl)-2-methoxybenzonitrile

This compound is a trifunctional reagent whose utility stems from the distinct reactivity of its three functional groups: the bromomethyl group, the nitrile group, and the methoxy (B1213986) group.

The Bromomethyl Group: This is a highly reactive benzylic halide. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, effectively tethering the benzonitrile core to other molecular fragments.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine (benzylamine derivative), or reacted with organometallic reagents to form ketones. Its strong electron-withdrawing properties also activate the aromatic ring. nih.gov

This combination of a reactive electrophilic center (the bromomethyl group) and a versatile, transformable nitrile group on an electronically modified aromatic ring makes this compound an ideal intermediate for constructing complex, polyfunctional molecules. A typical synthesis route involves the radical bromination of the corresponding methyl group on 4-methoxy-2-methylbenzonitrile (B1588036) using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrNO | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 226.07 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Solid | chemicalbook.comsigmaaldrich.com |

| InChI Key | DCBBEYJXIOWQPQ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | COC1=CC(CBr)=CC=C1C#N | sigmaaldrich.com |

Table 2: Example Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Yield | Source |

|---|

Scope and Academic Research Focus on this compound

The academic and industrial research interest in this compound lies primarily in its application as a versatile building block for synthesizing molecules with potential biological activity or unique material properties. While specific studies focusing solely on this compound are part of broader synthetic campaigns, its structure is indicative of several key research areas.

Medicinal Chemistry: The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs. nih.govnih.gov The ability to use the bromomethyl group to link this core to other pharmacologically relevant structures is a common strategy in drug discovery. Research on substituted benzonitriles has led to the development of inhibitors for enzymes like aromatase and compounds targeting androgen receptors. nih.gov The structural motifs present in this compound make it a valuable precursor for creating libraries of novel compounds for screening against various biological targets. For instance, related nitro-substituted benzonitriles have been used to create complex heterocyclic systems like benzo[h]quinolines, which possess interesting biological and photophysical properties. researchgate.net

Materials Science: Benzonitrile derivatives are also explored in materials science for the creation of organic electronic materials. The electronic properties of the benzonitrile core can be tuned by substituents, and the ability to build larger, conjugated systems via the reactive bromomethyl handle is highly advantageous. Research into benzonitrile compounds with mixed substituents has shown potential for applications in dual emission and thermally activated delayed fluorescence (TADF) materials. acs.org The defined substitution pattern of this compound provides a platform for synthesizing well-defined oligomers and polymers with specific electronic and photophysical characteristics.

Structure

2D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBBEYJXIOWQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286557 | |

| Record name | 4-(Bromomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182287-68-9 | |

| Record name | 4-(Bromomethyl)-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182287-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Methodologies for the Chemical Synthesis of 4 Bromomethyl 2 Methoxybenzonitrile

Precursor Selection and Initial Functionalization Strategies

The logical starting point for any synthetic plan is a retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify viable precursors and strategic bond disconnections. amazonaws.comyoutube.comyoutube.com

Retrosynthetic analysis of 4-(bromomethyl)-2-methoxybenzonitrile identifies the most practical disconnection at the benzylic carbon-bromine bond. This is because methods for the selective bromination of benzylic positions are well-established. chemistrysteps.comyoutube.com This primary disconnection points to 4-methyl-2-methoxybenzonitrile as the immediate and crucial precursor.

Further deconstruction of this key precursor can be envisioned:

Disconnection of the Methoxy (B1213986) Group (C-O bond): This suggests a precursor like 4-methyl-2-hydroxybenzonitrile or a derivative where a leaving group (e.g., fluorine) at the 2-position can be displaced by a methoxide (B1231860) source.

Disconnection of the Nitrile Group (C-CN bond): This leads back to a simpler aromatic compound, such as 3-methoxy-toluene, which would require a subsequent cyanation step.

Disconnection of the Methyl Group (C-C bond): While possible, this is often a less direct route compared to functionalizing an existing toluene (B28343) derivative.

The most common and efficient forward synthesis builds upon a substituted toluene framework, making the installation of the methoxy and nitrile groups the primary strategic challenge.

| Disconnection | Synthon | Possible Reagent(s) |

|---|---|---|

| Benzylic C-Br Bond | Benzylic Cation/Radical | 4-methyl-2-methoxybenzonitrile |

| Aromatic C-O Bond | Aryl Cation | 2-Fluoro-4-methylbenzonitrile + Sodium Methoxide |

| Aromatic C-CN Bond | Aryl Cation | 1-Bromo-2-methoxy-4-methylbenzene + Copper(I) Cyanide |

The placement of the methoxy group ortho to the nitrile is a key regiochemical consideration. The methoxy group is an ortho, para-director for electrophilic aromatic substitution due to its strong electron-donating resonance effect (+M effect). researchgate.netlibretexts.org Conversely, the nitrile group is a deactivating meta-director.

One powerful strategy for achieving the desired substitution pattern is Directed ortho-Metalation (DoM) . wikipedia.orgharvard.edu In this approach, a directing metalation group (DMG) on the aromatic ring directs an organolithium base to deprotonate the adjacent ortho-position. wikipedia.org Both methoxy and nitrile groups can function as DMGs, though their directing strengths vary. uwindsor.caacs.org For a precursor like 3-cyanotoluene, lithiation would likely be directed by the cyano group to the 2-position, allowing for subsequent reaction with an electrophilic methoxy source. Alternatively, starting with a precursor like 2-fluoro-4-methylbenzonitrile, a nucleophilic aromatic substitution reaction with sodium methoxide can effectively install the methoxy group.

Bromination Strategies for Selective Benzylic Functionalization

The conversion of the methyl group of 4-methyl-2-methoxybenzonitrile to a bromomethyl group is the final key step. This transformation requires conditions that favor radical substitution at the benzylic position over electrophilic substitution on the electron-rich aromatic ring. rsc.orgmdma.ch The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.orgyoutube.com

The most widely employed method for benzylic bromination is the Wohl-Ziegler reaction , which utilizes N-Bromosuccinimide (NBS) as the bromine source. masterorganicchemistry.comorganic-chemistry.org NBS is advantageous because it provides a low, steady concentration of molecular bromine and bromine radicals, which minimizes competitive and undesirable side reactions like addition to the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by either a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photochemical irradiation (light). rsc.orggoogle.comyoutube.com

A typical procedure involves refluxing the precursor, 4-methyl-2-methoxybenzonitrile, with NBS and a catalytic amount of an initiator in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.orgchemicalbook.com The mechanism proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial radicals. chemistrysteps.comnumberanalytics.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form the resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the product, this compound, and a new bromine radical, which continues the chain. chemistrysteps.comyoutube.com

Termination: Radicals combine to end the chain reaction.

While radical initiators are effective, modern methods have explored catalytic systems to improve efficiency and selectivity.

Iron-Catalyzed Bromination: Research has demonstrated that iron(II) bromide (FeBr₂) can catalyze the benzylic bromination of C(sp³)–H bonds using NBS. sdu.edu.cn This approach offers a practical and site-selective method that can be performed under mild conditions. The proposed mechanism involves the activation of NBS by the iron catalyst to facilitate the formation of a benzylic radical, followed by a halogen atom transfer from an iron-bromine species to complete the catalytic cycle. sdu.edu.cn

Photochemical Flow Chemistry: Continuous flow reactors utilizing photochemical initiation (e.g., with 405 nm LEDs) represent a significant process intensification. researchgate.net These systems can use in situ generated bromine (from sources like NaBrO₃/HBr) or reagents like BrCCl₃. rsc.orgresearchgate.net Flow chemistry offers superior control over reaction time, temperature, and light exposure, often leading to higher yields, better selectivity, and improved safety profiles compared to batch reactions. researchgate.netscientificupdate.com

Achieving high yield and regioselectivity in the bromination of 4-methyl-2-methoxybenzonitrile requires careful optimization of several parameters. The primary challenge is preventing bromination of the aromatic ring, which is activated by the electron-donating methoxy group.

Solvent: Non-polar solvents like carbon tetrachloride or dichloromethane (B109758) are typically used to suppress ionic pathways that would lead to electrophilic aromatic substitution. chemicalbook.comresearchgate.net Using more polar solvents like acetonitrile (B52724) with NBS can, in fact, switch the selectivity to favor ring bromination. mdma.ch

Brominating Agent: NBS is strongly preferred over liquid bromine (Br₂) to maintain a low bromine concentration, favoring the radical pathway over the electrophilic one. masterorganicchemistry.com

Initiator/Catalyst: The choice and concentration of the initiator or catalyst are crucial. Insufficient initiation can lead to a sluggish or incomplete reaction, while excessive initiation can promote side reactions, including over-bromination to the dibromomethyl derivative. scientificupdate.com

Temperature and Reaction Time: Thermal initiation requires reaching a specific temperature to decompose the initiator (e.g., ~80 °C for BPO in CCl₄), while photochemical reactions can often be run at room temperature. chemicalbook.comresearchgate.net Reaction time must be monitored to maximize the formation of the desired monobrominated product and minimize the formation of the dibrominated byproduct.

| Method | Typical Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Radical (Wohl-Ziegler) | NBS, AIBN or BPO, CCl₄, reflux (80°C) chemicalbook.com | Well-established, reliable for many substrates. | Requires stoichiometric initiator, use of hazardous solvents (CCl₄). scientificupdate.com |

| Catalytic (Iron) | NBS, FeBr₂ (catalytic), CH₂Cl₂, room temp. sdu.edu.cn | Mild conditions, low catalyst loading, high site-selectivity. sdu.edu.cn | Newer method, may have substrate limitations. |

| Photochemical (Flow) | NBS or BrCCl₃, flow reactor, LED irradiation, room temp. rsc.orgresearchgate.net | Excellent process control, high throughput, enhanced safety. researchgate.net | Requires specialized reactor equipment. |

Nitrile Group Introduction and Transformation Pathways

The nitrile functional group is a crucial component of the target molecule. Its introduction can be achieved through various synthetic routes, either by direct installation or through the transformation of other functional groups.

Several established methods can be employed to install the cyano (-CN) group onto an aromatic ring. One common pathway involves the dehydration of a primary amide. For instance, a precursor like 3-methoxy-4-methylbenzamide (B1613557) can be dehydrated to form 3-methoxy-4-methylbenzonitrile. google.com This transformation is typically achieved using dehydrating agents.

Another significant strategy is the direct cyanation of benzyl (B1604629) alcohols, which can be accomplished using safer cyanide sources like isonitriles, catalyzed by Lewis acids such as B(C₆F₅)₃. mdpi.comsemanticscholar.org This approach avoids the use of highly toxic cyanide salts. patsnap.com The reaction proceeds via an Sₙ1 pathway, offering an efficient route to α-aryl nitriles. mdpi.com Furthermore, photoredox-mediated deoxycyanation of alcohols presents a modern, metal-free alternative, using non-toxic cyanide sources like tosyl cyanide. princeton.edu

A classic, though often less favored due to the use of toxic reagents, is the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt. While not explicitly documented for this specific molecule in the provided context, it remains a fundamental method for nitrile group installation.

Table 1: Comparison of Cyano Group Installation Methodologies

| Method | Precursor | Reagents | Advantages | Disadvantages |

| Amide Dehydration | Primary Amide (e.g., 3-methoxy-4-methylbenzamide) | Dehydrating agents (e.g., SOCl₂, P₂O₅) | Readily available precursors | Often requires harsh conditions |

| Direct Cyanation of Alcohols | Benzyl Alcohol | Isonitriles, B(C₆F₅)₃ catalyst | Avoids highly toxic cyanides mdpi.compatsnap.com | May require specific catalysts |

| Deoxycyanation of Alcohols | Alcohol | NHC adducts, Tosyl Cyanide, Photocatalyst | Metal-free, uses non-toxic cyanide source princeton.edu | May have moderate efficiency for primary alcohols princeton.edu |

| Sandmeyer Reaction | Primary Aromatic Amine | NaNO₂, HCl, CuCN | Well-established, versatile | Use of highly toxic cyanide salts |

A prevalent synthetic route to this compound begins with a substituted toluene derivative, such as 4-methoxy-2-methylbenzonitrile (B1588036). The synthesis of this intermediate itself involves several steps, often starting from a simpler precursor like 3,4-dimethylphenol. patsnap.com A typical sequence involves methylation, oxidation, and then conversion to the nitrile. patsnap.com

Once the key intermediate, 4-methoxy-2-methylbenzonitrile, is obtained, the final step is the introduction of the bromine atom at the benzylic position. This is commonly achieved through a free-radical bromination reaction. Reagents such as N-Bromosuccinimide (NBS) are used in the presence of a radical initiator like dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). chemicalbook.comrsc.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. chemicalbook.comrsc.org

For example, the reaction of 4-methoxy-2-methylbenzonitrile with NBS and a catalytic amount of BPO in CCl₄ at 80°C yields 2-(bromomethyl)-4-methoxybenzonitrile. chemicalbook.com This selective bromination of the methyl group, while leaving the aromatic ring and the nitrile group intact, is a critical transformation to arrive at the final product.

Table 2: Example of a Sequential Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 4-methoxy-2-methylbenzonitrile | N-Bromosuccinimide (NBS), Dibenzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), 80°C, 16 h | 2-(bromomethyl)-4-methoxybenzonitrile | 81% chemicalbook.com |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com

The choice of solvent is a critical aspect of green chemistry. In the documented synthesis of this compound, carbon tetrachloride (CCl₄) is often used as the solvent for the bromination step. chemicalbook.comrsc.org However, CCl₄ is a hazardous and environmentally persistent solvent. Green chemistry principles advocate for its replacement with safer alternatives. Potential greener solvents could include ethyl acetate, which is used in the work-up phase of some syntheses, or even minimizing solvent use altogether. wjpmr.com Research into solvent-free reaction conditions, or the use of recyclable and less toxic solvents, is an active area of green chemistry.

Table 3: Solvent Selection Considerations

| Solvent | Application in Synthesis | Health & Environmental Profile | Green Alternative |

| Carbon Tetrachloride (CCl₄) | Bromination Reactions chemicalbook.comrsc.org | Toxic, Ozone-depleting, Carcinogen | Ethyl Acetate, Cyclohexane, or solvent-free conditions |

| Methylene Chloride | Reaction Solvent/Extraction | Volatile, Potential Carcinogen | 2-Methyltetrahydrofuran, Ethyl Acetate |

| Benzene (B151609) | Reaction Solvent rsc.org | Carcinogen, Flammable | Toluene (less toxic), Anisole |

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and require less energy. In the bromination step, radical initiators like BPO and AIBN are used catalytically. chemicalbook.comrsc.org An even greener approach involves photo-initiated reactions. Utilizing natural sunlight or a specific wavelength of light can initiate the bromination, potentially eliminating the need for chemical initiators altogether. google.com This method not only reduces chemical waste but can also lead to high selectivity. google.com

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy, such as addition or rearrangement reactions, are considered greener as they generate less waste. nih.gov

In the synthesis of this compound, different routes will have varying atom economies. A substitution reaction, like the bromination using NBS, inherently has a lower atom economy because the succinimide (B58015) portion of the NBS molecule becomes a byproduct.

Calculating Atom Economy: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

Let's compare two hypothetical final steps:

Bromination of 4-methoxy-2-methylbenzonitrile: C₉H₉NO + C₄H₄BrNO₂ → C₉H₈BrNO + C₄H₅NO₂ (4-methoxy-2-methylbenzonitrile + NBS → this compound + Succinimide)

MW of Product (C₉H₈BrNO): ~226.07 g/mol

MW of Reactants (C₉H₉NO + C₄H₄BrNO₂): 147.18 + 177.98 = 325.16 g/mol

Atom Economy = (226.07 / 325.16) * 100 ≈ 69.5%

Cyanation of 4-(bromomethyl)-2-methoxybenzyl bromide (hypothetical): This pathway is less direct for the target molecule but illustrates the principle. A more relevant comparison is the cyanation of a corresponding alcohol.

A synthesis designed with high atom economy in mind would favor addition reactions over substitution reactions where possible, thus maximizing the incorporation of starting materials into the final product and minimizing waste. wiley-vch.de

Iii. Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Methoxybenzonitrile

Transformations Involving the Benzylic Bromide Moiety

The benzylic bromide group is a highly reactive site, susceptible to a variety of substitution, coupling, and elimination reactions. The position of the methoxy (B1213986) and nitrile groups on the benzene (B151609) ring can influence the reactivity of the benzylic position through electronic effects.

The benzylic bromide in 4-(bromomethyl)-2-methoxybenzonitrile is prone to nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile.

SN2 Pathway : As a primary benzylic halide, this compound is expected to readily undergo SN2 reactions. wikipedia.org This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. nih.govnih.gov Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. pharm.or.jp For instance, reaction with sodium cyanide would yield 4-(cyanomethyl)-2-methoxybenzonitrile.

SN1 Pathway : Despite being a primary halide, the benzylic position can stabilize a carbocation intermediate through resonance with the benzene ring. wikipedia.orgchemspider.com This stabilization makes the SN1 pathway also plausible, particularly with weak nucleophiles, polar protic solvents, and conditions that favor carbocation formation. The methoxy group at the ortho position can further stabilize the benzylic carbocation through resonance, potentially increasing the propensity for an SN1 reaction compared to unsubstituted benzyl (B1604629) bromide. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. nih.gov

| Reaction Pathway | Key Features | Favorable Conditions | Expected Product with Nu- |

| SN2 | Bimolecular, concerted mechanism, inversion of stereochemistry. nih.gov | Strong nucleophiles, polar aprotic solvents. | 4-(Substituted methyl)-2-methoxybenzonitrile |

| SN1 | Unimolecular, stepwise mechanism via a carbocation intermediate. wikipedia.org | Weak nucleophiles, polar protic solvents. | 4-(Substituted methyl)-2-methoxybenzonitrile |

The benzylic bromide functionality allows this compound to serve as a precursor for various organometallic reagents, which can then participate in cross-coupling reactions to form new carbon-carbon bonds.

Grignard Reagent : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (4-cyano-3-methoxybenzyl)magnesium bromide. masterorganicchemistry.comnih.gov It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water. masterorganicchemistry.comlibretexts.org This in-situ generated Grignard reagent can then react with various electrophiles.

Suzuki Coupling : While direct Suzuki coupling of benzylic halides can be challenging, this compound can be converted to a suitable coupling partner. For instance, it can be transformed into a boronic ester. The subsequent Suzuki-Miyaura coupling with an aryl or vinyl halide, catalyzed by a palladium complex, would yield a diaryl- or aryl-vinyl methane (B114726) derivative. rsc.orgthieme-connect.de The reaction typically requires a base and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Stille Coupling : For a Stille coupling, the benzylic bromide would first need to be converted into an organostannane derivative. nih.govorganic-chemistry.org This organotin compound can then be coupled with an organic halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgcommonorganicchemistry.com A significant drawback of this method is the toxicity of the organotin compounds. nih.gov

| Coupling Reaction | Precursor from this compound | Typical Coupling Partner | Catalyst |

| Grignard | (4-cyano-3-methoxybenzyl)magnesium bromide | Aldehydes, Ketones, Esters, etc. | None (reagent) |

| Suzuki | 4-(Boronic ester)-2-methoxybenzonitrile derivative | Aryl/Vinyl Halides or Triflates | Palladium complex |

| Stille | 4-(Trialkylstannyl)methyl-2-methoxybenzonitrile | Aryl/Vinyl Halides or Triflates | Palladium complex |

The benzylic C-H bonds of the precursor, 4-methyl-2-methoxybenzonitrile, are susceptible to free radical halogenation to produce this compound. This type of reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. organic-chemistry.orglibretexts.org The mechanism proceeds through a chain reaction involving three main stages: initiation, propagation, and termination. organic-chemistry.orglibretexts.orgrsc.org

Initiation : The process begins with the homolytic cleavage of the bromine molecule (Br₂) by UV light to form two bromine radicals (Br•). organic-chemistry.orglibretexts.org

Propagation : A bromine radical abstracts a hydrogen atom from the benzylic position of 4-methyl-2-methoxybenzonitrile to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain. organic-chemistry.orgnih.gov

Termination : The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. organic-chemistry.orgrsc.org

The stability of the benzylic radical intermediate makes this position particularly susceptible to radical halogenation. wikipedia.org

Under the influence of a strong, non-nucleophilic base, this compound could potentially undergo an elimination reaction. However, due to the nature of the substrate, this is generally less common than substitution. An E2 elimination would require the abstraction of a proton from an adjacent carbon. Since the adjacent carbon is part of the aromatic ring, this is not a typical elimination pathway.

A more plausible, though still challenging, scenario would involve the formation of a highly reactive and transient p-quinodimethane intermediate through a 1,4-elimination process under specific conditions, though this is a specialized reaction. Generally, for simple benzylic halides, substitution reactions are significantly more favored over elimination. wikipedia.org

Reactivity of the Nitrile Functional Group

The nitrile group in this compound is an electrophilic center and can undergo nucleophilic addition reactions.

Strong nucleophiles such as Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond of the nitrile. wikipedia.orgwikipedia.org

Grignard Reagents : The addition of a Grignard reagent (R-MgX) to the nitrile group of this compound would initially form an imine salt. It is important to note that the Grignard reagent could also react with the benzylic bromide. To achieve selectivity, one might need to protect the benzylic bromide or use specific reaction conditions. Upon acidic workup, this imine intermediate is hydrolyzed to a ketone. wikipedia.orglibretexts.org This provides a valuable method for the synthesis of ketones with a new carbon-carbon bond at the former nitrile position. The reaction is typically second-order, being first order in both the Grignard reagent and the nitrile. wikipedia.org

Organolithium Reagents : Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and will also add to the nitrile group to form an imine anion, which upon hydrolysis yields a ketone. wikipedia.orgorganic-chemistry.orgopenochem.org Similar to Grignard reagents, their high reactivity necessitates careful control of reaction conditions to avoid side reactions with the benzylic bromide.

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine salt | Ketone (R-CO-Ar) |

| Organolithium (RLi) | Imine anion | Ketone (R-CO-Ar) |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic systems. numberanalytics.com These reactions are powerful tools for building molecular complexity.

[3+2] Cycloadditions: This is one of the most common types of cycloaddition for nitriles. They react with 1,3-dipoles to form five-membered rings. numberanalytics.com

Tetrazole Synthesis: The reaction of nitriles with azides is a well-established route to 5-substituted tetrazoles. This formal [3+2] cycloaddition can be promoted by Lewis or Brønsted acids, which activate the nitrile for nucleophilic attack by the azide (B81097). nih.govyoutube.com For example, reacting this compound with sodium azide in the presence of an acid catalyst like ammonium (B1175870) chloride would be expected to yield the corresponding 5-substituted tetrazole ring, a functional group that serves as a bioisostere for carboxylic acids in medicinal chemistry. youtube.com Mechanistic studies suggest the reaction often proceeds stepwise rather than as a concerted cycloaddition. youtube.comacs.org

1,2,4-Oxadiazole Synthesis: Nitriles can also react with nitrile oxides in a 1,3-dipolar cycloaddition to furnish 1,2,4-oxadiazoles. oup.comrsc.org The regioselectivity of this reaction is influenced by the electronic properties of both the nitrile and the nitrile oxide. Inverse electron-demand cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, are also known. rsc.org

[4+2] Cycloadditions (Diels-Alder Reaction): The participation of a nitrile as the 2π dienophile in a Diels-Alder reaction is less common than that of alkenes or alkynes because the C≡N triple bond is generally less reactive. nih.govlibretexts.org The reaction typically requires either highly activated, electron-deficient nitriles (e.g., arylsulfonyl cyanides) or harsh thermal conditions. nih.govmasterorganicchemistry.comlibretexts.org However, it provides a direct route to six-membered nitrogen-containing heterocycles like pyridines. The reaction of this compound with a suitable diene would likely require high temperatures and may face competition from decomposition pathways.

The following table outlines potential cycloaddition reactions for the nitrile moiety.

| Reaction Type | Reactant | Product Heterocycle | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Azide (e.g., NaN₃, HN₃) | Tetrazole | nih.govacs.orgacs.org |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole | oup.comrsc.org |

| [3+2] Cycloaddition | Nitrile Imine (R-CNN-R') | 1,2,4-Triazole | oup.com |

| [4+2] Cycloaddition | Conjugated Diene | Dihydropyridine (after initial cycloaddition) | nih.govmasterorganicchemistry.com |

Hydrolysis and Amide/Carboxylic Acid Formation

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid. The outcome of the reaction is highly dependent on the pH and the reaction conditions, allowing for selective synthesis of either product. [from initial search: 20]

Partial Hydrolysis to Amide: The conversion of a nitrile to an amide involves the addition of one molecule of water across the triple bond. This transformation can be achieved under carefully controlled acidic or basic conditions to prevent further hydrolysis to the carboxylic acid. [from initial search: 20] For example, reaction with hydrogen peroxide in an alkaline solution is a common method for the selective hydration of nitriles to amides. Alternatively, certain transition-metal catalysts or the use of solid-phase acid catalysts can promote the formation of the amide while minimizing the production of the carboxylic acid. [from initial search: 11]

Complete Hydrolysis to Carboxylic Acid: Vigorous hydrolysis under either strongly acidic or strongly basic conditions leads to the formation of the corresponding carboxylic acid. [from initial search: 18]

Acid-catalyzed hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will protonate the nitrile nitrogen, facilitating nucleophilic attack by water. The intermediate amide is formed, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt. [from initial search: 18]

Base-catalyzed hydrolysis: Heating the nitrile with a strong aqueous base, like sodium hydroxide (B78521), results in nucleophilic attack by the hydroxide ion. This initially forms the amide, which is then hydrolyzed to a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. [from initial search: 18]

| Conditions | Intermediate Product | Final Product (after workup) | Reference |

|---|---|---|---|

| Controlled H₂O₂, NaOH | Amide | 4-(Bromomethyl)-2-methoxybenzamide | [from initial search: 20] |

| H₂SO₄ (aq), Heat | Amide | 4-(Bromomethyl)-2-methoxybenzoic acid | [from initial search: 18] |

| 1. NaOH (aq), Heat; 2. H₃O⁺ | Carboxylate Salt | 4-(Bromomethyl)-2-methoxybenzoic acid | [from initial search: 18] |

Participation of the Methoxy-Substituted Aromatic Ring in Chemical Transformations

The electron-rich benzene ring, activated by the methoxy group, is a key site for reactivity, particularly for reactions that involve the modification of the aromatic core itself.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) reactions introduce new substituents onto the benzene ring. The regiochemical outcome of such a reaction on this compound is governed by the directing effects of the three existing substituents: the methoxy group (-OCH₃), the nitrile group (-CN), and the bromomethyl group (-CH₂Br).

-OCH₃ Group (at C2): The methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director. [from initial search: 5, 12]

-CN Group (at C1): The nitrile group is a strongly deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It is a meta-director. [from initial search: 5, 7]

-CH₂Br Group (at C4): The bromomethyl group is a weakly deactivating group due to the inductive effect of the bromine atom. It is considered an ortho, para-director. [from initial search: 5]

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CN | C1 | Strongly Deactivating | Meta (to C3, C5) |

| -OCH₃ | C2 | Strongly Activating | Ortho, Para (to C1, C3, C5) |

| -CH₂Br | C4 | Weakly Deactivating | Ortho, Para (to C3, C5) |

| Predicted Major Substitution Site: C5 |

Metalation and Directed ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. [from initial search: 3] The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of a specific ortho position. [from initial search: 2, 4]

In this compound, both the methoxy and nitrile groups can potentially function as DMGs.

Methoxy as DMG: The methoxy group is a well-established DMG. [from initial search: 3, 9] The lone pairs on the oxygen atom can coordinate to the lithium ion of an alkyllithium base, directing deprotonation to the C3 position. Trapping the resulting aryllithium intermediate with an electrophile (e.g., trimethylsilyl (B98337) chloride, dimethylformamide) would introduce a new substituent specifically at C3.

Nitrile as DMG: The nitrile group can also serve as a DMG, directing metalation to its ortho position (C6). [from initial search: 2]

Benzylic Metalation: The benzylic protons on the -CH₂Br group are also acidic and susceptible to deprotonation by strong bases, which would lead to functionalization at the benzylic position rather than on the aromatic ring. It is known that alkyllithium bases tend to favor ring metalation in the presence of a DMG, while lithium amide bases (like LDA) can sometimes favor benzylic lithiation. [from initial search: 1]

The likely outcome would be a competition between these pathways. However, the DoM directed by the methoxy group to the C3 position is generally a very facile process and might be expected to be the major pathway when using a base like n-BuLi or s-BuLi in an ethereal solvent like THF. [from initial search: 1]

Demethylation Strategies and Phenol (B47542) Formation

The cleavage of the aryl methyl ether bond to form the corresponding phenol is a crucial transformation, often employed in the synthesis of natural products and pharmaceuticals. wikipedia.org For this compound, this would yield 4-(bromomethyl)-2-hydroxybenzonitrile.

Several reagents are known to effect O-demethylation, but their utility depends on their compatibility with the other functional groups present. chem-station.comcommonorganicchemistry.com

Boron Tribromide (BBr₃): This is arguably the most effective and widely used reagent for the cleavage of aryl methyl ethers due to its high reactivity and the mild conditions required. chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via coordination of the Lewis acidic BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govresearchgate.net BBr₃ is generally compatible with many functional groups, including nitriles and halides. It is recommended to use one equivalent of BBr₃ per ether group, plus an additional equivalent for any other Lewis basic sites in the molecule, such as the nitrile group. mdma.ch Thus, for the target molecule, using at least two equivalents of BBr₃ would be advisable.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydriodic acid (HI) can cleave methyl ethers, but typically require harsh conditions and high temperatures, which could lead to side reactions involving the benzylic bromide. chem-station.comcommonorganicchemistry.com

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., ethanethiolate), can cleave methyl ethers via an Sₙ2 mechanism. chem-station.comacs.org These reactions often require high temperatures and polar aprotic solvents.

Given its effectiveness under mild conditions and good functional group tolerance, BBr₃ represents the premier choice for the demethylation of this compound to the corresponding phenol. orgsyn.org

Article on this compound Currently Unavailable

After a comprehensive search of available scientific literature and chemical databases, we have determined that there is insufficient specific information regarding the reactivity and mechanistic investigations of this compound to generate a detailed and accurate article that adheres to the requested outline.

The search did not yield specific examples or research findings concerning the differential reactivity of the benzylic bromide and nitrile groups, tandem and cascade reactions, or the stereochemical aspects of complex transformations involving this particular compound. While general principles of the reactivity of benzylic bromides and aromatic nitriles are well-established, the strict requirement to focus solely on "this compound" and not introduce information from related isomers or general discussions prevents the creation of a scientifically robust article for the specified subsections.

The available information is largely limited to vendor specifications and synthesis of isomeric compounds, which does not provide the necessary depth for the requested scientific article. Without dedicated research publications on the specific reactivity of this compound, any attempt to create the requested content would rely on speculation and extrapolation, which would not meet the standards of a professional and authoritative scientific article.

Therefore, we are unable to provide the requested article at this time.

Iv. Strategic Applications in the Synthesis of Complex Molecular Architectures

Construction of Heterocyclic Systems

The reactive bromomethyl group of 4-(bromomethyl)-2-methoxybenzonitrile is readily susceptible to nucleophilic attack by heteroatoms such as nitrogen, oxygen, and sulfur. This reactivity is harnessed to forge new carbon-heteroatom bonds, providing a direct pathway to the synthesis or functionalization of diverse heterocyclic structures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyridines, quinolines, imidazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound provides a reliable method for the N-alkylation of various nitrogenous heterocycles.

Pyridines and Quinolines : The nitrogen atom in pyridine and its fused derivatives like quinoline can act as a nucleophile, attacking the benzylic carbon of this compound. This reaction leads to the formation of quaternary pyridinium or quinolinium salts. These salts can be valuable as ionic liquids, phase-transfer catalysts, or as intermediates for further transformations.

Imidazoles : Imidazoles and related azoles possess a nucleophilic nitrogen atom that can be readily alkylated. The reaction with this compound typically proceeds under basic conditions, where a base deprotonates the N-H group of the imidazole ring, generating a more potent nucleophile. This anion then displaces the bromide ion in a standard SN2 reaction to yield N-substituted imidazoles. This strategy is fundamental for modifying the properties of imidazole-containing compounds. A closely related compound, 4-(bromomethyl)benzonitrile, has been used in the synthesis of 4-(6-quinolyloxymethyl)benzonitrile, demonstrating the utility of the bromomethyl group in reacting with heterocyclic systems. nih.gov

Formation of Oxygen-Containing Heterocycles (e.g., benzofurans, chromenes)

The Williamson ether synthesis is a classic and dependable method for forming ether linkages, and it can be effectively applied using this compound as the alkylating agent. francis-press.commasterorganicchemistry.comfrancis-press.com

Functionalization of Hydroxy-Heterocycles : Oxygen-containing heterocycles that bear a hydroxyl group, such as hydroxy-benzofurans or hydroxy-chromenes, can be functionalized through O-alkylation. In a typical procedure, a weak base like potassium carbonate is used to deprotonate the phenolic hydroxyl group, creating an oxygen-centered nucleophile. This nucleophile then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a stable ether bond. This reaction attaches the 2-methoxy-4-cyanobenzyl group to the heterocyclic core, a common strategy for building more complex molecules or modifying biological activity.

Assembly of Sulfur-Containing Heterocycles

In a manner analogous to N- and O-alkylation, this compound is an excellent reagent for the S-alkylation of thiol-containing heterocycles. Thiols are generally strong nucleophiles, and their conjugate bases, thiolates, are even more reactive. nih.gov

Reaction with Thiol-Containing Heterocycles : The reaction of a heterocyclic thiol with this compound, often in the presence of a mild base to generate the thiolate, proceeds via an SN2 mechanism to form a thioether. This method is highly efficient for creating carbon-sulfur bonds and is applicable to a wide range of sulfur-containing heterocycles, providing a straightforward route to novel derivatives.

Formation of Advanced Carbon-Carbon and Carbon-Heteroatom Bonds

Beyond its use in constructing heterocyclic rings, this compound is a key reagent for creating sophisticated carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in molecular engineering.

Alkylation and Arylation Reactions

The benzylic bromide functionality is an excellent electrophile for reactions with carbon-based nucleophiles (carbanions), enabling the formation of new carbon-carbon bonds.

C-Alkylation of Active Methylene Compounds : Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate) are known as active methylene compounds. These compounds can be easily deprotonated by a base (like sodium ethoxide or cesium carbonate) to form a stabilized carbanion. researchgate.net This carbanion can then act as a nucleophile, attacking this compound to form a new C-C bond. researchgate.netgoogle.com This reaction is a powerful tool for carbon chain extension and the synthesis of complex aliphatic structures attached to the aromatic ring.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Chemistry

One of the most powerful applications of this compound is its use as a precursor in olefination reactions, which convert carbonyl compounds (aldehydes and ketones) into alkenes (olefins).

Wittig Reaction : The Wittig reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. libretexts.orgwikipedia.org this compound can be converted into the corresponding phosphonium salt by reaction with a phosphine, typically triphenylphosphine. wikipedia.org This salt is then treated with a strong base (e.g., n-butyllithium) to deprotonate the carbon adjacent to the phosphorus, generating the highly reactive ylide. libretexts.orgwikipedia.org This ylide subsequently reacts with an aldehyde or ketone to produce an alkene, with the concomitant formation of triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a widely used modification of the Wittig reaction that offers several advantages. wikipedia.org The key reagent in the HWE reaction is a phosphonate ester, which is prepared from this compound via the Michaelis-Arbuzov reaction. chem-station.comjk-sci.comalfa-chemistry.comwikipedia.orgorganic-chemistry.org In this step, the benzylic bromide reacts with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding diethyl phosphonate. alfa-chemistry.com

The resulting phosphonate is then deprotonated using a base (such as sodium hydride) to form a stabilized phosphonate carbanion. This carbanion is more nucleophilic than a typical Wittig ylide and reacts efficiently with aldehydes and ketones. wikipedia.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate salt, which is easily removed from the reaction mixture, simplifying purification. wikipedia.orgalfa-chemistry.com Furthermore, the HWE reaction typically shows high stereoselectivity, yielding predominantly the (E)-alkene (trans isomer). wikipedia.orgalfa-chemistry.comnrochemistry.com

The following table summarizes the olefination strategies involving this compound:

| Reaction Type | Key Intermediate | Key Features | Typical Product |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Uses triphenylphosphine; byproduct is triphenylphosphine oxide. | Alkene (mixture of E/Z isomers possible) |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | Prepared via Michaelis-Arbuzov reaction; water-soluble phosphate byproduct simplifies purification; generally high (E)-stereoselectivity. wikipedia.orgalfa-chemistry.com | (E)-Alkene |

Cyclization Reactions to Form Carbocyclic Rings

While direct intramolecular cyclization of this compound itself is not a common route to carbocycles, its structural motifs are instrumental in designing substrates for such transformations. The benzylic bromide is a potent electrophile for alkylation reactions, while the nitrile group and the electron-donating methoxy (B1213986) group can influence subsequent cyclization steps.

One potential strategy involves the initial functionalization of a separate molecule with the this compound unit, followed by an intramolecular cyclization. For instance, the compound can be used to alkylate a nucleophile that contains a latent functionality for a ring-closing reaction.

An illustrative, albeit general, approach is the intramolecular Heck reaction. In a hypothetical scenario, the nitrile group of this compound could be reduced or otherwise modified to introduce a vinyl or aryl halide. The bromomethyl group would then be used to tether this modified fragment to a suitable olefin-containing substrate. Subsequent palladium-catalyzed intramolecular cyclization would then lead to the formation of a new carbocyclic ring.

Another plausible, though less direct, application could be in radical cyclizations. The benzylic bromide can act as a radical precursor. By strategically placing an unsaturated bond (alkene or alkyne) within the molecule through prior modification of the nitrile group or by alkylating a substrate containing such a moiety, a radical cyclization cascade can be initiated to form carbocyclic systems. The success of such reactions is often dependent on the stereochemical and electronic properties of the substrate.

| Cyclization Strategy | Role of this compound | Potential Carbocyclic Product |

| Intramolecular Alkylation | Serves as the electrophile to introduce the substituted benzyl (B1604629) moiety. | Fused or spirocyclic ring systems |

| Intramolecular Heck Reaction | Precursor to a tethered aryl/vinyl halide for cyclization onto an alkene. | Polycyclic aromatic or hydroaromatic structures |

| Radical Cyclization | Acts as a radical precursor to initiate cyclization onto a tethered unsaturated group. | Cyclopentane or cyclohexane fused rings |

These examples highlight the conceptual utility of this compound in constructing carbocyclic rings, primarily by acting as a key building block that introduces a reactive handle and a modifiable aromatic core.

Role as a Precursor in the Synthesis of Diverse Scaffolds

The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of diverse molecular scaffolds, which are core structures of molecules to which various substituents can be attached.

Generation of Scaffold Libraries for Chemical Space Exploration

In medicinal chemistry and materials science, the exploration of chemical space is crucial for the discovery of new bioactive compounds and materials with novel properties. Scaffold libraries, collections of molecules with a common core but different peripheral substituents, are essential for this exploration. This compound can serve as a versatile starting point for the generation of such libraries.

The reactive bromomethyl group allows for facile introduction of a wide range of functionalities through nucleophilic substitution reactions. A diverse set of nucleophiles, such as amines, alcohols, thiols, and carbanions, can be employed to generate a library of compounds with varying substituents at the benzylic position. Simultaneously, the nitrile group can be transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the diversity of the resulting scaffolds.

| Reaction at Bromomethyl Group | Reagent | Resulting Functional Group |

| Nucleophilic Substitution | R-NH2 (Amine) | -CH2-NH-R |

| Nucleophilic Substitution | R-OH (Alcohol) | -CH2-O-R |

| Nucleophilic Substitution | R-SH (Thiol) | -CH2-S-R |

| Nucleophilic Substitution | R-M (Organometallic) | -CH2-R |

| Reaction at Nitrile Group | Reagent/Condition | Resulting Functional Group |

| Reduction | H2/Catalyst or LiAlH4 | -CH2-NH2 (Amine) |

| Hydrolysis | H3O+ or OH- | -COOH (Carboxylic Acid) |

| Cycloaddition | NaN3 | Tetrazole |

By combining these transformations in a combinatorial fashion, a large and diverse library of molecular scaffolds can be rapidly synthesized from this compound, enabling a broad exploration of chemical space.

Convergent Synthesis Approaches Utilizing the Compound

Convergent synthesis is a strategy that involves the independent synthesis of two or more fragments of a complex molecule, which are then coupled together in the final stages of the synthesis. nih.gov This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material.

This compound is an ideal building block for convergent synthetic strategies due to its ability to act as an electrophilic fragment. In a typical convergent synthesis, one fragment could be prepared with a nucleophilic functional group, while another fragment, derived from or incorporating this compound, would possess the electrophilic benzylic bromide. The key bond-forming reaction would then be the coupling of these two fragments.

For example, in the synthesis of a complex natural product or a drug candidate, a significant portion of the molecule could be assembled, and then the this compound-derived fragment could be introduced in a late-stage coupling step. This modular approach allows for flexibility in the synthesis and facilitates the preparation of analogues by simply varying the structure of the fragments.

Divergent Synthesis from a Common Intermediate

Divergent synthesis is a strategy where a common intermediate is transformed into a variety of structurally distinct products through different reaction pathways. beilstein-journals.org This approach is highly valuable for generating molecular diversity from a single, readily accessible starting material. This compound can serve as an excellent precursor to a common intermediate for divergent synthesis.

For instance, the reaction of this compound with a multifunctional nucleophile could yield a common intermediate. From this intermediate, different reaction conditions or reagents can be applied to trigger selective transformations of the remaining functional groups (the nitrile and the methoxy group), leading to a diverse array of final products.

A hypothetical divergent synthesis could start with the substitution of the bromide with a nucleophile that also contains, for example, an ester and a protected amine. From this common intermediate, one pathway could involve the hydrolysis of the nitrile to a carboxylic acid, while another could involve the reduction of the nitrile to an amine, which could then be further functionalized. A third pathway might involve a reaction that modifies the methoxy group or the aromatic ring itself. This divergent approach allows for the efficient generation of a family of related but structurally distinct molecules from a single starting point.

V. Advanced Spectroscopic and Computational Analyses in Chemical Research

Spectroscopic Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods are indispensable for real-time analysis of chemical reactions and for the definitive identification of products and intermediates. They offer a dynamic view of transformations at the molecular level.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing a chemical reaction as it happens directly within the NMR tube. osti.gov This technique is particularly valuable for studying complex reaction mechanisms, such as the benzylic photobromination used to synthesize benzylic halides. nih.govacs.org By using methods like LED-illuminated NMR, researchers can initiate and monitor photochemical reactions in real-time. capes.gov.brresearchgate.net

For the synthesis of 4-(Bromomethyl)-2-methoxybenzonitrile from 4-methyl-2-methoxybenzonitrile, in situ ¹H NMR would allow for the continuous tracking of key species. The disappearance of the singlet corresponding to the methyl protons (–CH₃) of the starting material and the simultaneous appearance of a new singlet for the bromomethyl protons (–CH₂Br) of the product would be monitored. This allows for detailed kinetic analysis and the identification of transient intermediates or side products, such as the over-brominated species 4-(dibromomethyl)-2-methoxybenzonitrile. nih.govacs.org Such studies have been crucial in revealing distinct ionic and radical pathways for over-bromination and understanding product decomposition, which is vital for developing robust and safe manufacturing processes. digitellinc.com

Table 1: Illustrative In Situ ¹H NMR Data for the Bromination of 4-methyl-2-methoxybenzonitrile

| Compound | Functional Group | Proton Signal | Typical Chemical Shift (δ, ppm) | Observation During Reaction |

| 4-methyl-2-methoxybenzonitrile | Methyl | -CH ₃ | ~2.4 | Signal intensity decreases over time |

| This compound | Methoxy (B1213986) | -OCH ₃ | ~3.9 | Signal remains stable |

| This compound | Bromomethyl | -CH ₂Br | ~4.5 | Signal intensity increases over time |

| 4-(dibromomethyl)-2-methoxybenzonitrile | Dibromomethyl | -CH Br₂ | ~6.7 | Minor signal may appear and grow, indicating over-bromination |

| Aromatic Protons | Ar-H | Ar-H | ~7.0 - 7.6 | Shifts and multiplicity may change slightly upon substitution |

Note: Chemical shifts are estimates and can vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z), often to within four or five decimal places. For this compound (C₉H₈BrNO), HRMS can definitively verify its identity and distinguish it from other potential isomers or byproducts.

The technique is capable of resolving species with very similar nominal masses, which is critical in analyzing complex reaction mixtures. In the synthesis of this compound, HRMS would be used to confirm the mass of the desired product and identify potential impurities, such as compounds resulting from over-bromination or hydrolysis of the benzyl (B1604629) bromide. nih.gov The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+ and M+2 pattern, further corroborating the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound and Related Species

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | [C₉H₈⁷⁹BrNO]⁺ | 224.9789 |

| [M(⁸¹Br)]⁺ | [C₉H₈⁸¹BrNO]⁺ | 226.9769 |

| [M-Br]⁺ | [C₉H₈NO]⁺ | 146.0600 |

| [M-CH₂Br]⁺ | [C₈H₅NO]⁺ | 131.0371 |

Note: Data is based on monoisotopic masses.

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net It is particularly effective for tracking the progress of a reaction by monitoring the disappearance of reactant functional groups and the appearance of product functional groups.

In the synthesis of this compound from its methyl-substituted precursor, IR spectroscopy would show the diminishing intensity of C-H stretching and bending frequencies associated with the methyl group. Concurrently, new absorption bands corresponding to the C-Br stretch of the bromomethyl group would appear, typically in the range of 600-700 cm⁻¹. The strong, sharp absorption characteristic of the nitrile group (C≡N) around 2220-2240 cm⁻¹ serves as an excellent internal marker that should remain present throughout the reaction. rsc.orgnih.gov The presence of the C-O stretching of the methoxy group further confirms the structural integrity of the molecule.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Vibration Type |

| Nitrile | C≡N | 2220 - 2240 | Stretch |

| Aromatic Ring | C-H | 3000 - 3100 | Stretch |

| Aromatic Ring | C=C | 1450 - 1600 | Stretch |

| Methoxy | C-O-C | 1230 - 1270 & 1020 - 1050 | Asymmetric & Symmetric Stretch |

| Bromomethyl | C-H | 2850 - 3000 | Stretch |

| Bromomethyl | C-Br | 600 - 700 | Stretch |

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, the preparation and analysis of a stable crystalline derivative can confirm its molecular structure unequivocally. researchgate.netbohrium.com

This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. It would verify the para substitution of the bromomethyl group relative to the nitrile and the ortho position of the methoxy group relative to the nitrile. nih.gov Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and π–π stacking, which govern the material's bulk properties. nih.gov Studying the crystal structure of intermediates or reaction byproducts can also provide critical insights into the reaction pathway and stereochemical outcomes. ubc.ca

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1310 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Theoretical Modeling

Computational methods complement experimental work by providing a theoretical framework to understand and predict molecular behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. tci-thaijo.orgtandfonline.com For this compound, DFT calculations can predict key properties that are difficult to measure experimentally. researchgate.netutexas.edu

Calculations can determine the optimized molecular geometry, providing bond lengths and angles that can be compared with X-ray crystallography data. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to understand the molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. researchgate.netmdpi.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map for this compound would show electron-rich regions (negative potential), likely around the nitrile nitrogen and methoxy oxygen, and electron-poor regions (positive potential), identifying sites susceptible to nucleophilic attack, such as the carbon of the bromomethyl group. This information is invaluable for predicting how the molecule will interact with other reagents. tci-thaijo.org

Table 5: Illustrative DFT-Calculated Properties for this compound

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.6 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

| C-Br Bond Length | Calculated distance between Carbon and Bromine | 1.96 Å |

| C≡N Bond Length | Calculated distance for the nitrile triple bond | 1.16 Å |

Molecular Dynamics Simulations of Reactant and Transition State Complexes

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. While specific MD studies on this compound are not prevalent in published literature, the methodology is well-suited to explore its reaction dynamics, particularly for nucleophilic substitution reactions at the benzylic carbon.

Detailed Research Findings:

An MD simulation of this compound reacting with a nucleophile (e.g., cyanide) in a solvent like dimethylformamide (DMF) would involve several key steps. First, a simulation box is constructed containing the reactant, the nucleophile, and numerous solvent molecules. The interactions between all particles are defined by a force field, such as AMBER or CHARMM. The simulation then calculates the trajectory of each atom over nanoseconds, revealing how the molecules interact. nih.gov

Such simulations can illuminate the role of the solvent in stabilizing the reactants and the transition state. For instance, the solvent shell around the bromomethyl group and the approaching nucleophile can be visualized, and the free energy of solvation can be calculated. This is crucial for understanding how the solvent facilitates or hinders the reaction.

MD simulations are particularly powerful for studying transition state complexes, which are fleeting and cannot be isolated experimentally. By identifying the reaction coordinate (e.g., the distance between the nucleophilic atom and the benzylic carbon), simulations can be constrained to sample the high-energy transition state region. This allows for the characterization of the geometry and solvent structure of the transition state complex, offering insights into the activation barrier of the reaction.

Interactive Data Table: Hypothetical MD Simulation Parameters

This table outlines typical parameters that would be used for an MD simulation studying an SN2 reaction of this compound.

| Parameter | Value/Description | Purpose |

| System | 1 molecule of this compound, 1 NaCN, ~2000 DMF molecules | To model a dilute solution under reaction conditions. |

| Force Field | General Amber Force Field (GAFF) | To define the potential energy and forces between atoms. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate constant temperature and pressure, mimicking lab conditions. |

| Temperature | 298 K | Standard room temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | To allow for sufficient sampling of molecular conformations and interactions. nih.gov |

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for mapping the precise energetic landscape of a chemical reaction. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Detailed Research Findings:

For this compound, DFT calculations can be employed to model its reaction with a nucleophile. By systematically changing the geometry along the reaction coordinate—for example, the C-Br bond length and the distance from the incoming nucleophile to the carbon—a potential energy surface can be constructed. Key points on this surface include the energy of the reactants, the transition state, and the products.

Interactive Data Table: Hypothetical DFT Calculation Results for an SN2 Reaction

This table presents plausible energy values for the reaction of this compound with a generic nucleophile (Nu⁻), as would be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) | C-Br Bond Length (Å) | C-Nu Bond Length (Å) | Description |

| Reactants | 0.0 | 1.97 | ∞ | Isolated reactants. |

| Transition State | +18.5 | 2.25 | 2.30 | Highest point on the energy profile. |

| Products | -12.0 | ∞ | 1.48 | Stable final products. |

Conformation Analysis and Stereoelectronic Effects

The reactivity of a molecule is profoundly influenced by its three-dimensional shape and the spatial arrangement of its orbitals, a concept known as stereoelectronics. wikipedia.org For this compound, the key conformational flexibility lies in the rotation around the bond connecting the bromomethyl group to the aromatic ring.

Detailed Research Findings:

The stability of different conformers is governed by a combination of steric hindrance and stereoelectronic effects. pharmacy180.comss-pub.org A critical stereoelectronic interaction in benzylic halides is the overlap between the σ* (antibonding) orbital of the C-Br bond and the π-system of the benzene (B151609) ring. masterorganicchemistry.com When the C-Br bond is oriented perpendicular to the plane of the ring, this overlap is maximized. This interaction delocalizes electron density from the ring into the C-Br σ* orbital, which weakens the C-Br bond and stabilizes the conformation. This stabilization is a form of hyperconjugation. wikipedia.org

This orbital overlap is crucial for reactions occurring at the benzylic carbon. In an SN2 reaction, the nucleophile attacks the carbon from the side opposite the bromine atom. The stabilization of the transition state is enhanced when the p-orbitals of the central carbon can effectively overlap with the π-system of the ring. Similarly, in a radical reaction, the stability of the intermediate benzylic radical is due to the delocalization of the unpaired electron into the aromatic ring. masterorganicchemistry.com

Interactive Data Table: Torsional Energy Profile

This table shows a hypothetical torsional energy profile for rotation around the Ar-CH₂Br bond, highlighting the most stable conformation. The dihedral angle is defined by a C-C bond in the ring, the C-C bond to the substituent, the C-Br bond, and the Br atom.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description of Conformation |

| 0 | 2.5 | C-Br bond is eclipsed with the C-C bond of the ring (steric clash). |

| 60 | 0.5 | Gauche conformation. |

| 90 | 0.0 | C-Br bond is perpendicular to the ring plane (maximum stereoelectronic stabilization). |

| 120 | 0.6 | Gauche conformation. |

| 180 | 2.2 | C-Br bond is eclipsed with the C-C bond of the ring (steric clash). |

Vi. Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is driving the evolution of synthetic methods away from hazardous reagents and harsh conditions. For 4-(Bromomethyl)-2-methoxybenzonitrile, this involves exploring photocatalysis, electrochemistry, and biocatalysis to forge more efficient and environmentally benign pathways to its derivatives.

Visible-light photoredox catalysis has emerged as a powerful tool for creating reactive radical intermediates under mild conditions. rsc.org The benzyl (B1604629) bromide moiety of this compound is an excellent precursor to a benzylic radical. Through single-electron reduction by an excited photocatalyst, the C-Br bond can be cleaved to generate a 2-methoxy-4-cyanobenzyl radical. This intermediate can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research could apply cooperative catalytic strategies, where a nucleophilic catalyst like lutidine initially displaces the bromide to form a lutidinium salt. nih.gov This salt has a lower reduction potential, making the subsequent generation of the benzyl radical via photoredox catalysis more efficient and applicable to a broader range of reaction partners, such as electron-deficient alkenes in Giese-type reactions. nih.gov Furthermore, methods developed for the benzylic C-H functionalization of phenolic ethers and the azolation of C-H bonds could be adapted, offering pathways to novel derivatives. rsc.orgnih.gov

Table 1: Potential Photoredox-Catalyzed Reactions

| Reaction Type | Proposed Partner | Potential Product Class | Rationale |

|---|---|---|---|

| Giese Addition | Electron-deficient alkenes | Functionalized benzonitriles | Generation of a benzylic radical from the benzyl bromide for addition to alkenes. nih.gov |

| Carboxylation | CO2 | 2-(2-methoxy-4-cyanophenyl)acetic acid derivatives | Trapping the benzylic radical with carbon dioxide, adapting known C-H carboxylation methods. nih.gov |

Electrochemistry offers a reagent-free method for generating reactive species, aligning with the principles of sustainable synthesis. cecri.res.in The electrochemical reduction of the benzyl bromide in this compound can produce a benzylic radical or carbanion, depending on the potential applied. These intermediates can be harnessed for various synthetic transformations.

A promising area of exploration is paired electrolysis, where both anodic and cathodic reactions contribute to the synthesis. For instance, a process could be designed where the anodic oxidation of a species generates a reagent that reacts with the cathodically generated benzyl radical or anion from this compound. acs.org This approach enhances atom economy and synthetic efficiency. Recent advancements in the electrochemical bromination and spirocyclization of related N-benzyl systems demonstrate the potential for complex molecule synthesis under electrochemical conditions. rsc.orgresearchgate.net